

ENMD-2076: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

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Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a unique dual mechanism of action that encompasses both anti-proliferative and potent anti-angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle regulation and the formation of new blood vessels provides a strong preclinical rationale for its development as a therapeutic agent for a range of human cancers, including solid tumors and hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Anti-Angiogenesis

The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases, ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new vascular networks, which are essential for tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically, ENMD-2076 inhibits VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and survival signals of VEGF in endothelial cells.[6][7][8]
- Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes angiogenesis.[1][8]
- Platelet-Derived Growth Factor Receptor α (PDGFR α): Inhibition of PDGFR α further contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer progression.[3]

Quantitative Data

The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076

Kinase Target	IC50 (nmol/L)	Primary Function
Aurora A	14[2][8][9]	Mitosis, Cell Cycle
Flt3	1.86 - 2[8][10]	Hematopoiesis, Angiogenesis
VEGFR2/KDR	7 - 58.2[3][9][10]	Angiogenesis
VEGFR3/Flt4	15.9 - 16[8][9][10]	Angiogenesis, Lymphangiogenesis
FGFR1	70.8 - 71[8][9][10]	Angiogenesis, Cell Proliferation
FGFR2	92.7 - 93[8][9][10]	Angiogenesis, Cell Proliferation
PDGFR α	56 - 56.4[8][9][10]	Angiogenesis, Cell Growth
Src	56.4[10]	Cell Growth, Migration
Kit	120[8]	Cell Survival, Proliferation

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

Cell Line	Cancer Type	IC50 (μ mol/L)
Various Solid Tumor & Hematopoietic Lines	Breast, Colon, Melanoma, Leukemia, etc.	0.025 - 0.7[1][2][4]
Human Leukemia Cell Lines (10 lines)	Acute Myeloid Leukemia (AML)	0.025 - 0.53[10]
Human Umbilical Vein Endothelial Cells (HUVEC)	Endothelial	0.15[10]

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 \leq 1[11] |

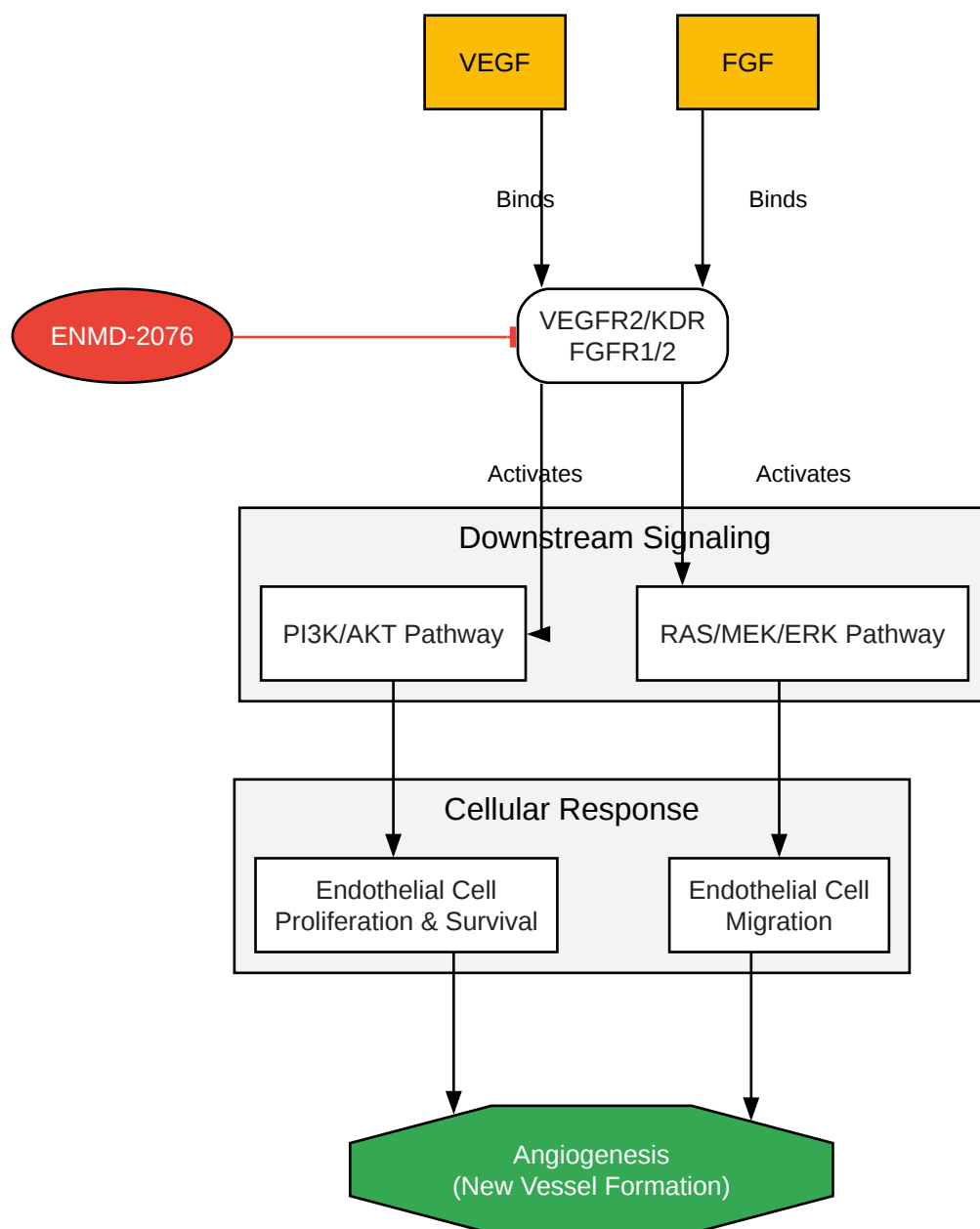
Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy

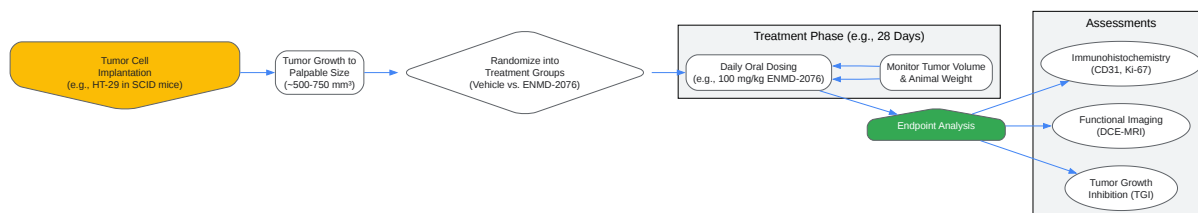
Xenograft Model	Cancer Type	Dose Administered	Key Outcomes
HT-29	Colorectal Cancer	100 or 200 mg/kg (oral, daily)	Tumor growth inhibition and regression; Significant tumor blanching (loss of vascularity); Reduced vascular permeability and perfusion (DCE-MRI).[5][12]
MDA-MB-231	Triple-Negative Breast Cancer	100 mg/kg (daily)	Significant decrease in tumor growth.[8]
MDA-MB-468	Triple-Negative Breast Cancer	Not specified	Static tumor growth for 40 days.[8]
Patient-Derived Xenografts (3 models)	Colorectal Cancer	100 mg/kg	Tumor growth inhibition in all three models.[5]

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood vessel formation and regression of established vessels.[1][2][4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the anti-angiogenic properties of ENMD-2076.





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- To cite this document: BenchChem. [ENMD-2076: A Technical Guide to its Anti-Angiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-anti-angiogenic-properties]

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